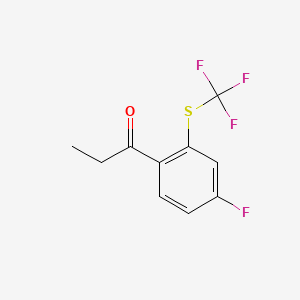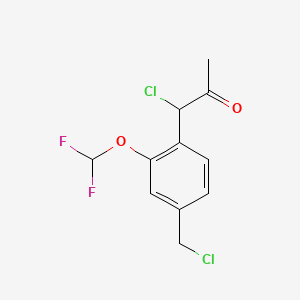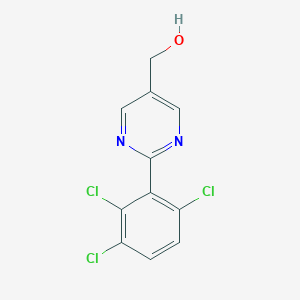
((S)-Tetrahydrofuran-2-yl)methyl 3-bromo-5-(((S)-tetrahydrofuran-2-yl)methoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((S)-Tetrahydrofuran-2-yl)methyl 3-bromo-5-(((S)-tetrahydrofuran-2-yl)methoxy)benzoate: is a complex organic compound that features a benzoate core substituted with bromine and two tetrahydrofuran (THF) moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((S)-Tetrahydrofuran-2-yl)methyl 3-bromo-5-(((S)-tetrahydrofuran-2-yl)methoxy)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzoate core, followed by the introduction of bromine and the attachment of the tetrahydrofuran groups. Common reagents used in these reactions include brominating agents, such as N-bromosuccinimide (NBS), and catalysts like palladium or copper complexes.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: ((S)-Tetrahydrofuran-2-yl)methyl 3-bromo-5-(((S)-tetrahydrofuran-2-yl)methoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine atom in the benzoate core can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or ethers.
Applications De Recherche Scientifique
Chemistry: In chemistry, ((S)-Tetrahydrofuran-2-yl)methyl 3-bromo-5-(((S)-tetrahydrofuran-2-yl)methoxy)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Medicine: In medicine, the compound may be studied for its pharmacological properties, including its ability to interact with specific enzymes or receptors. This can lead to the development of new drugs or therapeutic agents.
Industry: Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of ((S)-Tetrahydrofuran-2-yl)methyl 3-bromo-5-(((S)-tetrahydrofuran-2-yl)methoxy)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
((S)-Tetrahydrofuran-2-yl)methyl benzoate: Lacks the bromine substituent, resulting in different reactivity and applications.
3-Bromo-5-methoxybenzoate: Does not contain the tetrahydrofuran groups, leading to distinct chemical and biological properties.
Tetrahydrofuran-2-yl methyl benzoate:
Uniqueness: The presence of both bromine and tetrahydrofuran groups in ((S)-Tetrahydrofuran-2-yl)methyl 3-bromo-5-(((S)-tetrahydrofuran-2-yl)methoxy)benzoate makes it unique
Propriétés
Formule moléculaire |
C17H21BrO5 |
|---|---|
Poids moléculaire |
385.2 g/mol |
Nom IUPAC |
[(2S)-oxolan-2-yl]methyl 3-bromo-5-[[(2S)-oxolan-2-yl]methoxy]benzoate |
InChI |
InChI=1S/C17H21BrO5/c18-13-7-12(17(19)23-11-15-4-2-6-21-15)8-16(9-13)22-10-14-3-1-5-20-14/h7-9,14-15H,1-6,10-11H2/t14-,15-/m0/s1 |
Clé InChI |
JRXPSNISCTXGJG-GJZGRUSLSA-N |
SMILES isomérique |
C1C[C@H](OC1)COC2=CC(=CC(=C2)C(=O)OC[C@@H]3CCCO3)Br |
SMILES canonique |
C1CC(OC1)COC2=CC(=CC(=C2)C(=O)OCC3CCCO3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


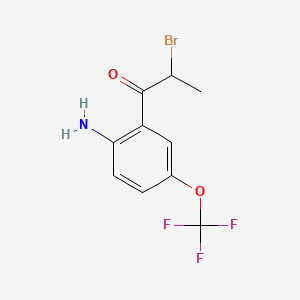

![3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B14050676.png)

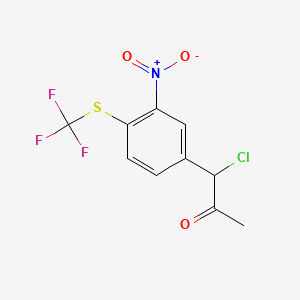
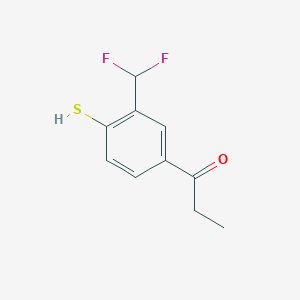
![12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B14050706.png)

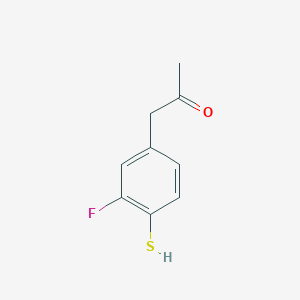
![(4R)-1-Azabicyclo[2.2.1]heptan-3-amine](/img/structure/B14050725.png)
